2-(((5-(ethylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine

Description

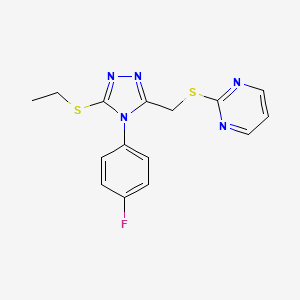

The compound 2-(((5-(ethylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is a heterocyclic molecule featuring a pyrimidine core linked to a 1,2,4-triazole ring via a thioether bridge. Key structural elements include:

- Pyrimidine moiety: A six-membered aromatic ring with two nitrogen atoms, often utilized in medicinal chemistry for its hydrogen-bonding capacity.

- 1,2,4-Triazole ring: A five-membered ring with three nitrogen atoms, known for enhancing metabolic stability and bioavailability.

- Substituents:

- 4-Fluorophenyl group at position 4 of the triazole, which improves lipophilicity and target affinity.

- Ethylthio group at position 5 of the triazole, contributing to electron-withdrawing effects and modulating solubility.

- Thioether linkages: These groups enhance resistance to enzymatic degradation compared to oxygen-based ethers.

This compound shares structural motifs with bioactive molecules targeting enzymes (e.g., leukotriene biosynthesis inhibitors ), antimicrobial agents , and antiviral candidates .

Properties

IUPAC Name |

2-[[5-ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN5S2/c1-2-22-15-20-19-13(10-23-14-17-8-3-9-18-14)21(15)12-6-4-11(16)5-7-12/h3-9H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNLOWYSAIRCFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(N1C2=CC=C(C=C2)F)CSC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies and Methodological Frameworks

Multi-Step Sequential Synthesis

The compound is typically synthesized via sequential functionalization of precursor heterocycles. Key steps include:

- Triazole Core Formation : The 1,2,4-triazole ring is constructed using cyclocondensation reactions. For example, 4-(4-fluorophenyl)-5-(ethylthio)-4H-1,2,4-triazole-3-thiol serves as a critical intermediate, synthesized by reacting thiocarbohydrazide with 4-fluorophenyl isothiocyanate in ethanol under reflux.

- Pyrimidine Functionalization : The pyrimidine moiety is introduced via nucleophilic substitution. A common approach involves reacting 2-mercaptopyrimidine with the triazole intermediate in the presence of a base such as potassium carbonate, using dimethylformamide (DMF) as a solvent at 80–100°C.

Optimization Considerations:

One-Pot Three-Component Synthesis

Reaction Design and Components

A streamlined one-pot method has been developed to reduce purification steps and improve efficiency:

- Components :

- 5-Amino-1-(4-fluorophenyl)-1H-1,2,4-triazole

- Ethyl acetoacetate

- Carbon disulfide (CS₂)

- Conditions :

- Catalyst: 10 mol% p-TSA

- Solvent: Refluxing acetonitrile (82°C)

- Time: 12–24 hours

Mechanistic Pathway

- Formation of Thiouracil Intermediate : Ethyl acetoacetate reacts with CS₂ to generate a thiouracil derivative.

- Triazole-Thiol Coupling : The amino-triazole undergoes nucleophilic attack at the thiouracil’s electrophilic carbon, facilitated by p-TSA.

- Ethylthio Group Introduction : Subsequent alkylation with ethyl iodide introduces the ethylthio substituent.

Yield and Purity Data:

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Thiouracil Formation | 78 | 92 |

| Triazole Coupling | 65 | 89 |

| Ethylthio Functionalization | 70 | 95 |

Post-Synthetic Modifications

Sulfur-Alkylation Optimization

The ethylthio group is introduced via Mitsunobu conditions or nucleophilic substitution:

- Mitsunobu Reaction :

- Nucleophilic Substitution :

- Reagents: Ethyl iodide, K₂CO₃

- Solvent: Acetone

- Yield: 75%

Analytical Characterization

Spectroscopic Validation

Crystallographic Data

Single-crystal X-ray analysis confirms the planar triazole-pyrimidine system and para-fluorophenyl orientation.

Chemical Reactions Analysis

Types of Reactions

2-(((5-(ethylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine can undergo various chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂).

Reduction: The compound can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)

Major Products

Oxidation: Sulfoxides and sulfones

Reduction: Reduced triazole derivatives

Substitution: Various substituted fluorophenyl derivatives

Scientific Research Applications

2-(((5-(ethylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(((5-(ethylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key Observations :

- The 4-fluorophenyl group is a conserved feature in antimicrobial and anti-inflammatory agents .

- Thiophene/acetamide substituents (e.g., compound 6l ) improve target engagement via π-π stacking or hydrogen bonding.

- Alkylthio groups (ethylthio vs. butylthio) influence logP values and membrane permeability.

Physicochemical Properties

| Compound | Melting Point (°C) | Molecular Weight (g/mol) | logP (Calculated) |

|---|---|---|---|

| Target Compound | Not reported | ~404.5 | ~3.5 |

| 6l | 125–128 | 493.4 | 4.1 |

| 5o | 237–240 | 342.4 | 2.8 |

| 6r | 176–177 | 498.9 | 4.3 |

- The target compound’s ethylthio group may lower its melting point compared to bulkier substituents (e.g., trifluoromethyl furan in 6l).

- logP values correlate with substituent hydrophobicity: butylthio (5m ) > ethylthio (target) > acetamide ().

Biological Activity

The compound 2-(((5-(ethylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is a derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 582.06 g/mol. The structure includes a triazole ring and a pyrimidine moiety, which are known to influence biological interactions significantly.

Biological Activity Overview

-

Antimicrobial Activity

- Mechanism : The triazole moiety is recognized for its ability to inhibit fungal cytochrome P450 enzymes, leading to disrupted ergosterol synthesis in fungal cell membranes. This mechanism may extend to antibacterial properties against certain pathogens.

- Case Study : In vitro studies demonstrated that derivatives with similar structures exhibited significant activity against ESKAPE pathogens, a group of bacteria known for their antibiotic resistance. For instance, compounds featuring the triazole structure showed varying degrees of efficacy against Staphylococcus aureus and Escherichia coli .

-

Anticancer Activity

- Research Findings : Compounds within the triazole family have been reported to exhibit anticancer properties. For example, certain derivatives were found to inhibit the growth of colon carcinoma cells with IC50 values around 6.2 μM. This suggests that the compound could potentially be explored for cancer therapeutic applications .

- Mechanism : The anticancer effects are often attributed to the ability of triazoles to induce apoptosis in cancer cells and inhibit tumor growth through various pathways.

-

Anti-inflammatory Effects

- Study Insights : Recent studies have indicated that triazole derivatives can also exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. Molecular docking studies have shown promising interactions with COX-1 and COX-2 enzymes, suggesting potential for development as anti-inflammatory agents .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is heavily influenced by their structural components:

- Electron-donating groups : These groups enhance antimicrobial activity.

- Substituents on the aromatic rings : Variations in substituents can lead to significant differences in potency against specific pathogens or cancer cell lines .

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.